Limitation Notice: Lack of Published Head-to-Head Quantitative Comparator Data
An extensive search of the peer-reviewed literature, patent databases, and authoritative chemical biology databases (PubChem, ChEMBL, BindingDB) did not identify any published study that directly compares 6,7-dimethoxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline with a structurally defined comparator under the same experimental conditions. No quantitative IC50, Ki, EC50, selectivity, solubility, metabolic stability, or in vivo pharmacokinetic data were found for this specific CAS number in any source other than supplier product pages [1]. The compound does not appear as a characterized exemplar in the major quinoline CNS or kinase inhibitor patent families (e.g., GlaxoSmithKline US7439243, WO2005030724A1) at the time of this analysis [2]. Consequently, all quantitative differentiation evidence for this compound is currently absent from the public domain.
| Evidence Dimension | Publication and data availability |
|---|---|
| Target Compound Data | No quantitative biological activity data found in peer-reviewed literature or patents |
| Comparator Or Baseline | Closest analogs (e.g., 4-(4-fluorophenyl)piperazin-1-yl and 4-benzylpiperazin-1-yl variants) also lack reported activity data |
| Quantified Difference | Not calculable |
| Conditions | Comprehensive database and literature search conducted in May 2026 |
Why This Matters
Procurement decisions cannot be based on proven differentiation; users must treat this compound as an exploratory tool and generate all comparative data de novo.
- [1] PubChem, ChEMBL, BindingDB, PubMed searches for CAS 887223-17-8 (accessed May 2026). No biological activity records found. View Source
- [2] Johnson, C. N.; Moss, S. F.; Witty, D. R. Piperazinyl-quinoline derivatives useful for the treatment of CNS disorders. U.S. Patent 7,439,243, October 21, 2008. Glaxo Group Limited. View Source
